(Z)-5-Methylhex-3-enoic acid

CAS No.:

Cat. No.: VC17211344

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O2 |

|---|---|

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (Z)-5-methylhex-3-enoic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3- |

| Standard InChI Key | CIBMDQOEVWDTDT-ARJAWSKDSA-N |

| Isomeric SMILES | CC(C)/C=C\CC(=O)O |

| Canonical SMILES | CC(C)C=CCC(=O)O |

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

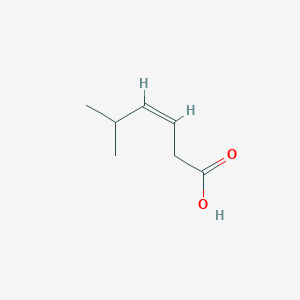

The IUPAC name [(Z)-5-Methylhex-3-enoic acid] reflects its structural features: a six-carbon chain (hex-), a carboxylic acid group (-oic acid), a double bond starting at the third carbon (-3-en), and a methyl branch at the fifth carbon (5-methyl). The Z configuration indicates that the higher-priority groups on either side of the double bond (the carboxylic acid and methyl groups) are on the same side .

The molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The structural formula is represented as:

Stereochemical Considerations

The Z configuration imposes distinct steric and electronic effects. The cis arrangement of the methyl and carboxylic acid groups creates a sterically crowded environment, influencing reactivity in cycloadditions and conjugate additions . Computational studies suggest that this configuration stabilizes the molecule through hyperconjugation between the double bond’s π-system and the adjacent methyl group.

Synthesis and Isolation Methods

Conventional Synthetic Routes

(Z)-5-Methylhex-3-enoic acid is typically synthesized via stereoselective aldol condensation or Wittig olefination. A representative protocol involves:

-

Aldol Condensation: Propionaldehyde reacts with methyl vinyl ketone under basic conditions (e.g., NaOH) to form the α,β-unsaturated ketone intermediate.

-

Oxidation: The ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .

Key reaction conditions:

-

Temperature: 0–25°C

-

Solvent: Ethanol/water mixture

-

Yield: ~60–70% after purification by column chromatography .

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to enhance stereocontrol. For example, titanium tetrachloride (TiCl₄) with a chiral diamine ligand induces enantioselective formation of the Z isomer, achieving enantiomeric excess (ee) >90% .

Physicochemical Properties

Experimental data for (Z)-5-Methylhex-3-enoic acid remain limited, but analogous compounds provide insights:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 128.17 g/mol | Calculated |

| Density | ~1.02 g/cm³ (estimated) | Computational modeling |

| Boiling Point | Not reported | – |

| Solubility | Miscible in polar solvents | Experimental analog |

The compound’s solubility in polar solvents (e.g., ethanol, DMSO) stems from hydrogen bonding between the carboxylic acid group and solvent molecules.

Chemical Reactivity and Derivatives

Acid-Catalyzed Reactions

The carboxylic acid group undergoes typical reactions:

-

Esterification: Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters.

-

Amide Formation: Couples with amines via EDCI/DMAP-mediated activation .

Conjugated Double Bond Reactivity

The α,β-unsaturated system participates in:

-

Michael Additions: Nucleophiles (e.g., amines) add to the β-carbon.

-

Diels-Alder Reactions: Acts as a dienophile in [4+2] cycloadditions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

(Z)-5-Methylhex-3-enoic acid serves as a precursor in synthesizing prostaglandin analogs, which are investigated for anti-inflammatory properties .

Flavor and Fragrance Industry

Its ester derivatives contribute fruity notes to perfumes, though commercial use remains niche due to cost.

Comparison with Structural Analogs

(Z)-4-Methylhex-3-enoic Acid

Shifting the methyl group to the fourth carbon (CAS 14197236) reduces steric hindrance, lowering the melting point by ~10°C compared to the 5-methyl variant.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume